9-Tricosene
Description
Structure
2D Structure
Properties
IUPAC Name |
(E)-tricos-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3/b19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOWHGRNPLFNDJ-HTXNQAPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6035734 | |
| Record name | (E)-9-Tricosene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35857-62-6, 52078-48-5 | |
| Record name | (E)-9-Tricosene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35857-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Tricosene, (9E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035857626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Tricosene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052078485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-9-Tricosene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Tricosene, (9E) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 9-TRICOSENE, (9E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T192MHP98E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Roles and Functions of 9 Tricosene
Interspecific Communication Mechanisms
Musca domestica (House Fly) as a Sex Pheromone
(Z)-9-Tricosene, commonly known as muscalure (B13447), is a well-documented sex pheromone in the house fly, Musca domestica. wikipedia.orgwikipedia.org It is a key chemical signal in the reproductive behavior of this species.
Female house flies produce (Z)-9-tricosene to attract males for mating. wikipedia.orgarccjournals.comepa.gov This chemical is a major component of the female's sex pheromone and is found on her cuticle and in her feces. researchgate.netresearchgate.netcdnsciencepub.com The production of (Z)-9-tricosene in females is linked to their sexual maturity. ncsu.edu Studies have shown that the amount of this pheromone increases as the female ages, with a significant rise observed between two and six days after emergence. ncsu.eduoup.com This increase in (Z)-9-tricosene, along with other chemical changes on the female's cuticle, signals her readiness to mate and makes her attractive to males. ncsu.edu The biosynthesis of (Z)-9-tricosene originates from nervonic acid and involves a process mediated by a cytochrome P450 enzyme. wikipedia.org While it is primarily the female that produces this pheromone to attract males, some studies have noted that traps baited with muscalure can attract both sexes. researchgate.netpsu.edu
(Z)-9-Tricosene plays a crucial role in eliciting mating behavior in male house flies. wikipedia.orgpsu.edu While it is considered a weak and short-range attractant, it is a key factor in sexual recognition at close distances. researchgate.netresearchgate.net The pheromone is not highly volatile and is primarily detected by males upon direct contact with the female. wikipedia.org This contact initiates a "strike" from the male, which is the start of the mating sequence. wikipedia.org Laboratory studies have consistently shown that (Z)-9-tricosene increases the activity and orientation of male house flies towards the source of the odor. psu.edu The presence of this pheromone is a critical signal that can trigger the male's sexual behavior. ncsu.edu
There are notable differences in the attractiveness of (Z)-9-tricosene in field settings compared to laboratory conditions. In laboratory olfactometer studies, muscalure primarily attracts male house flies. researchgate.net However, field trials have demonstrated that traps baited with (Z)-9-tricosene often capture significant numbers of both males and females. researchgate.netpsu.edu In some field studies, female captures have even dominated the trap catches. arccjournals.comresearchgate.net For instance, the addition of muscalure to various types of traps in the field has been shown to increase the total number of flies caught by 2.8 to 12.4 times. researchgate.net One study found that a trap baited with sugar and 0.5 mg of (Z)-9-tricosene captured seven times more house flies than a trap with sugar alone. researchgate.net The reasons for these discrepancies between laboratory and field results are not fully understood, but it is suggested that environmental conditions may alter the pheromone's effectiveness. psu.edu
Table 1: Effect of (Z)-9-Tricosene on House Fly Trap Catches in Field Studies
| Trap Type | Attractant | Increase in Fly Catch | Reference |
|---|---|---|---|
| Adhesive Panels | Muscalure (0.5-100 mg/trap) | 3.4 times | researchgate.net |
| Flypaper Strips | Muscalure (0.5-100 mg/trap) | 2.8 times | researchgate.net |
| Sugar Bait in Pans | Muscalure (0.5-100 mg/trap) | 7.0 times | researchgate.net |
| Electric Grids | Muscalure (0.5-100 mg/trap) | 12.4 times | researchgate.net |
Drosophila melanogaster (Fruit Fly) as an Aggregation Pheromone and Oviposition Cue
In the fruit fly, Drosophila melanogaster, 9-Tricosene serves a different primary purpose than in the house fly. When male fruit flies are stimulated by food odors, such as apple cider vinegar, they deposit this compound. nih.govgoogle.comnih.gov This deposited pheromone then acts as a potent aggregation signal for both sexes and as a cue that guides females to suitable egg-laying sites. nih.govnih.govcaymanchem.com This behavior suggests a mechanism where males, upon finding a food source, mark it to attract other flies and to indicate a favorable environment for their offspring. acs.org The detection of this compound in Drosophila is mediated by the Or7a olfactory receptors located in the antennae. nih.govcaymanchem.com
Arachnid Communication: Aphrodisiacal Function in Pholcus beijingensis
The role of this compound extends beyond insects to the world of arachnids. In the spider Pholcus beijingensis, (Z)-9-tricosene functions as a male-specific aphrodisiac. nih.govnih.govroyalsocietypublishing.org Mate-searching males release this compound to stimulate the sexual behavior of conspecific females, thereby increasing the likelihood of successful mating. nih.govroyalsocietypublishing.org Interestingly, while it acts as an aphrodisiac, (Z)-9-tricosene does not appear to be an attractant for female P. beijingensis from a distance. nih.govnih.govroyalsocietypublishing.org This is the first identified instance of a male-produced aphrodisiac pheromone in spiders. nih.govnih.gov
Table 2: Summary of this compound's Role in Different Species
| Species | Common Name | Role of this compound | Primary Emitter | Key Behavioral Response | Reference |
|---|---|---|---|---|---|
| Musca domestica | House Fly | Sex Pheromone | Female | Male attraction and mating behavior | wikipedia.orgarccjournals.comresearchgate.net |
| Drosophila melanogaster | Fruit Fly | Aggregation Pheromone & Oviposition Cue | Male | Aggregation of both sexes, female egg-laying | nih.govgoogle.comcaymanchem.com |
| Pholcus beijingensis | Spider | Aphrodisiac | Male | Stimulation of female mating behavior | nih.govnih.govroyalsocietypublishing.org |
Apis mellifera (Honey Bee) Communication Pheromone
(Z)-9-Tricosene is a key semiochemical in the complex communication system of the European honey bee, Apis mellifera. caymanchem.comtargetmol.com It is one of four specific cuticular hydrocarbons that are produced and released by forager bees during the "waggle dance," a sophisticated behavior used to communicate the location and value of a food source to nestmates. caymanchem.comcabidigitallibrary.orgnih.gov
Research has identified that waggle-dancing bees release a blend of two alkanes (tricosane and pentacosane) and two alkenes ((Z)-9-tricosene and (Z)-9-pentacosene). cabidigitallibrary.orgnih.gov These compounds are produced subcutaneously and are not stored in a specific gland. cabidigitallibrary.org While present in minute amounts on the cuticle of non-dancing bees, they are highly produced during the recruitment dance. cabidigitallibrary.org The release of this pheromonal blend into the air serves to recruit other bees to profitable food sources. nih.gov Studies have demonstrated that when (9Z)-tricosene is injected into a hive, it stimulates an increase in foraging behavior among the worker bees. caymanchem.comtargetmol.com
Table 1: Waggle Dance Pheromones in Apis mellifera
| Compound Name | Chemical Class | Role |
|---|---|---|
| (Z)-9-Tricosene | Alkene | Forager recruitment caymanchem.comnih.gov |
| Tricosane | Alkane | Forager recruitment nih.gov |
| (Z)-9-Pentacosene | Alkene | Forager recruitment nih.gov |
Semio-chemical Interactions Beyond Intraspecific Communication
(Z)-9-Tricosene functions as a kairomone for predatory wasps of the family Vespidae, a chemical cue that benefits the recipient (the wasp) rather than the emitter. google.com In its primary role, (Z)-9-tricosene is a component of the sex pheromone of the house fly, Musca domestica. google.comtandfonline.com Predatory yellowjacket wasps have evolved to "eavesdrop" on this chemical signal, using it to locate their house fly prey. google.comprofessionalpestmanager.com
This interspecific interaction has been leveraged for pest management. It was discovered that (Z)-9-tricosene and related long-chain hydrocarbons could be incorporated into protein-based baits to attract and control yellowjacket populations. google.comgoogle.com The compound acts as an attractant, luring the wasps to a bait matrix that contains a delayed-action toxicant. google.com This strategy exploits the natural foraging behavior of the wasps, which are drawn to the scent of their prey's pheromone. google.com Research has identified several species within the family Vespidae that are attracted to (Z)-9-tricosene. google.com
Table 2: Vespidae Species Attracted to (Z)-9-Tricosene as a Kairomone
| Species Name | Common Name |
|---|---|
| Vespula flavopilosa | Downy Yellowjacket |
| Vespula germanica | German Yellowjacket google.com |
| Vespula maculifrons | Eastern Yellowjacket google.com |
| Vespula squamosa | Southern Yellowjacket google.com |
| Vespula vulgaris | Common Wasp google.com |
Biosynthetic Pathways and Regulation of 9 Tricosene
The formation of (Z)-9-tricosene is a multi-step biochemical process involving specific precursors and enzymatic actions. The pathway begins with a very-long-chain fatty acid and concludes with a unique decarboxylation reaction.
Nervonic Acid to (Z)-15-Tetracosenal Pathway
The biosynthesis of (Z)-9-tricosene in insects such as the housefly (Musca domestica) originates from the very-long-chain monounsaturated fatty acid, nervonic acid (cis-15-tetracosenoic acid). wikipedia.orgwefco-africa.co.za The initial step involves the activation of nervonic acid into its corresponding acyl-CoA derivative, (15Z)-tetracosenoyl-CoA. wikipedia.orgwikipedia.org This activated molecule is then reduced to form the aldehyde, (Z)-15-tetracosenal. wikipedia.orgsmolecule.com Studies using microsomal preparations from houseflies have shown that incubating (Z)-15-tetracosenoyl-CoA in the presence of NADPH and O2 yields both (Z)-15-tetracosenal and the final product, (Z)-9-tricosene, demonstrating that the aldehyde is a key intermediate in this pathway. nih.govnih.govgre.ac.uk
Decarboxylation Mediated by Cytochrome P450 Enzymes
The final and crucial step in the synthesis of (Z)-9-tricosene is the conversion of (Z)-15-tetracosenal. wikipedia.org This is not a simple decarboxylation but an oxidative decarbonylation, a unique mechanism where the aldehyde's carbonyl carbon is removed as carbon dioxide (CO2). nih.govnih.govscite.ai This reaction is catalyzed by a specific class of cytochrome P450 (CYP) enzymes and is dependent on the presence of both NADPH and molecular oxygen (O2). nih.govnih.gov Research has demonstrated that inhibiting cytochrome P450 reductase or introducing carbon monoxide, a known inhibitor of P450 enzymes, significantly hampers the formation of (Z)-9-tricosene from its aldehyde precursor. nih.govnih.gov In Drosophila melanogaster, the specific enzyme has been identified as CYP4G1, while in the housefly, it is CYP4G2. pnas.org This enzymatic step represents a key evolutionary innovation in insects for the production of cuticular hydrocarbons. pnas.org
Table 1: Biosynthetic Pathway of (Z)-9-Tricosene
| Step | Substrate | Key Enzyme/Cofactor | Product |
|---|---|---|---|
| 1 | Nervonic Acid | Acyl-CoA Synthetase | (15Z)-tetracosenoyl-CoA |
| 2 | (15Z)-tetracosenoyl-CoA | Acyl-CoA Reductase, NADPH | (Z)-15-Tetracosenal |
| 3 | (Z)-15-Tetracosenal | Cytochrome P450 (e.g., CYP4G1/CYP4G2), NADPH, O2 | (Z)-9-Tricosene + CO2 |
Cellular and Tissue Localization of Biosynthesis
The production of 9-tricosene and other cuticular hydrocarbons is not ubiquitous throughout the insect body but is localized to specialized cells.
Oenocyte-Derived Cuticular Hydrocarbons in Drosophila
In insects like Drosophila melanogaster, the primary sites for the synthesis of cuticular hydrocarbons, including this compound, are specialized secretory cells known as oenocytes. nih.govresearchgate.netnih.gov These large cells, which are of ectodermal origin, are heavily involved in lipid metabolism. nih.govfrontiersin.org Genetic studies provide strong evidence for the role of oenocytes; when adult oenocytes in D. melanogaster are genetically ablated, there is a dramatic reduction in the levels of most cuticular hydrocarbons. nih.govnih.govnih.gov The enzymes essential for the final step of hydrocarbon biosynthesis, namely CYP4G1 and NADPH-cytochrome P450 reductase, are massively co-expressed in these cells. pnas.org This cellular localization underscores the specialized function of oenocytes as the principal factories for producing the complex blend of hydrocarbons that coat the insect's cuticle, which are crucial for preventing desiccation and for chemical communication. pnas.orgnih.govresearchgate.net
**Table 2: Effect of Oenocyte Ablation on Cuticular Hydrocarbon Classes in Adult Female *D. melanogaster***
| Hydrocarbon Class | Control Flies (ng/fly) | Oenocyte-less Flies (ng/fly) | % Reduction |
|---|---|---|---|
| n-Alkanes | ~150 | ~25 | ~83% |
| Monoenes | ~350 | ~50 | ~86% |
| Dienes | ~1200 | ~150 | ~88% |
| Methyl-branched | ~400 | ~75 | ~81% |
Data adapted from Billeter et al., 2009, as presented in The Development and Functions of Oenocytes. nih.gov
Environmental and Intrinsic Factors Influencing Production
The biosynthesis of this compound is not static but is dynamically regulated by a variety of internal and external cues, with the age of the insect being a particularly significant factor.
Age-Dependent Production Dynamics
The production of (Z)-9-tricosene is highly dependent on the age and developmental stage of the insect. researchgate.net In the female housefly, Musca domestica, the synthesis of (Z)-9-tricosene is initiated approximately two days after adult emergence. ncsu.edu Following this onset, there is a substantial increase in its production, with levels rising significantly until about the sixth day of adulthood. ncsu.eduresearchgate.net Initially, (Z)-9-tricosene accumulates internally before it is deposited on the epicuticle. ncsu.eduresearchgate.net This age-related increase has been confirmed in field populations, where the relative abundance of (Z)-9-tricosene on female flies correlates with their gonotrophic (egg development) stage, which is a proxy for physiological age. oup.com Similarly, in Drosophila melanogaster, the profiles of cuticular hydrocarbons, including C23 monoenes like this compound, are significantly altered by aging. biologists.com For instance, levels of 7-tricosene, a related isomer, were found to decrease significantly with age in male Drosophila. biologists.com
Table 3: Age-Dependent Changes in (Z)-9-Tricosene Levels in Laboratory-Reared Female Houseflies
| Age (Days Post-Eclosion) | Relative Amount of (Z)-9-Tricosene |
|---|---|
| < 2 | Low / Undetectable |
| 3 | Increasing |
| 4 | High |
| 6 | Peak Levels |
| 8 | Levels Maintained or Slightly Decreased |
This table represents a generalized trend based on findings from multiple studies. oup.comoup.com
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| (Z)-9-Tricosene |
| 7,11-dienes |
| 7-tricosene |
| Carbon dioxide |
| Carbon monoxide |
| cis-15-tetracosenoic acid |
| (Z)-15-Tetracosenal |
| (15Z)-tetracosenoyl-CoA |
| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) |
| Nervonic acid |
Effects of Population Density and Humidity
The biosynthesis of this compound, a critical semiochemical in many insect species, is not static; it is dynamically regulated by various environmental factors, including the density of the insect population and the ambient humidity. Research, particularly on the housefly (Musca domestica), has revealed that these external conditions can significantly alter the production of cuticular hydrocarbons (CHCs), including the prominent sex pheromone (Z)-9-tricosene, also known as muscalure (B13447).
Influence of Humidity
Studies have demonstrated that high humidity can delay and suppress the production of CHCs in houseflies. nih.gov In laboratory settings, the production of these compounds by both male and female Musca domestica was delayed for at least three days post-emergence when kept at a very high relative humidity (RH) of 90%, compared to flies maintained at 20% or 50% RH. nih.govoup.com
After eight days, while male flies at 90% RH reached hydrocarbon levels comparable to those at lower humidities, female flies at 90% RH still exhibited lower quantities of these substances. nih.gov This suggests a sex-specific response to prolonged high humidity, potentially linked to different physiological needs, such as the greater activity level in males requiring more CHCs to prevent water loss. nih.gov The research found no indication that relative humidity had a different or specific effect on the production of (Z)-9-tricosene compared to its effect on the other cuticular hydrocarbons. nih.gov
Influence of Population Density
Population density has been identified as a key regulator of (Z)-9-tricosene production, with some studies indicating a stark contrast between low and high-density conditions. One notable study found that after eight generations, female houseflies reared in a low-density population produced (Z)-9-tricosene, whereas females from a high-density population did not produce the pheromone at all. nih.gov The researchers hypothesized that in smaller populations, the genetic traits of a few individuals contributing to pheromone production are more likely to become prevalent in subsequent generations than in larger, denser populations. nih.gov
Other research supports the influence of social grouping on pheromone levels. For instance, female WHO-strain houseflies that were held in groups had (Z)-9-tricosene levels that comprised approximately 18-32% of their total cuticular hydrocarbons. oup.com In contrast, females from the same strain that were held individually had significantly lower levels, at only about 5-6%. oup.com This highlights that the social environment and density can directly impact the regulation of this important semiochemical.
The following table summarizes key research findings on how these environmental factors affect this compound.
Table 1: Research Findings on the Effects of Humidity and Population Density on (Z)-9-Tricosene
| Environmental Factor | Condition | Organism | Key Finding | Source(s) |
|---|---|---|---|---|
| Relative Humidity | High (90% RH) vs. Moderate/Low (20% & 50% RH) | Musca domestica | Production of cuticular hydrocarbons is delayed for at least 3 days at 90% RH. After 8 days, females at 90% RH still have lower CHC levels than those at 20% or 50% RH. | nih.govoup.com |
| Population Density | Low Density vs. High Density | Musca domestica | After eight generations, females in a low-density colony produced (Z)-9-tricosene, while those in a high-density colony did not. | nih.gov |
| Population Density | Group Housed vs. Individually Housed | Musca domestica | Group-housed females had significantly higher relative amounts of (Z)-9-tricosene (18-32% of CHCs) compared to individually housed females (5-6% of CHCs). | oup.com |
Neurobiological and Behavioral Mechanisms of 9 Tricosene Perception
Electrophysiological Correlates of Pheromone Reception
The activation of olfactory receptors translates into measurable electrical signals in the sensory neurons, providing a direct correlate of pheromone reception.
Electroantennography (EAG) is a technique that measures the summed electrical response of the entire antenna to an odorant stimulus. nih.gov EAG recordings have been instrumental in demonstrating the olfactory detection of 9-Tricosene. nih.govelifesciences.org In Drosophila melanogaster, stimulation with this compound elicits significant EAG responses in wild-type flies. nih.gov These responses are dose-dependent, with higher concentrations of the compound generally producing stronger signals. nih.gov
Crucially, these EAG responses are dependent on a functional olfactory signaling pathway. nih.gov In mutant flies lacking the odorant receptor co-receptor (Orco), which is essential for the function of most odorant receptors, the EAG response to this compound is completely abolished. nih.govelifesciences.org This indicates that the detection of this compound is mediated by an Orco-dependent odorant receptor, further supporting the role of Or7a. nih.gov EAG studies have also been employed in other insect species, such as the house fly (Musca domestica) and the olive fruit fly (Bactrocera oleae), to confirm antennal sensitivity to this compound. researchgate.netresearchgate.net
Table 1: EAG Response to this compound in Drosophila melanogaster
| Genotype | Stimulus | EAG Response | Reference |
|---|---|---|---|
| Wild-Type | This compound | Significant electrical response | nih.gov |
| orco Mutant | This compound | No response | nih.govelifesciences.org |
| Wild-Type | Air (Control) | Baseline activity | nih.gov |
Behavioral Responses to this compound Stimuli
The neurobiological perception of this compound ultimately drives distinct and ecologically relevant behaviors.
In Drosophila melanogaster, this compound functions as a potent aggregation pheromone. nih.govsdbonline.org The compound is deposited by male flies, particularly in the presence of food odors like apple cider vinegar, and serves to attract other flies to the location. nih.govsdbonline.org This behavior is thought to mark promising food sources and potential sites for mating and egg-laying. nih.govacs.org Laboratory assays have shown that flies are attracted to areas treated with this compound. nih.gov
The loss of the Or7a receptor or the silencing of Or7a-expressing neurons eliminates this attraction and aggregation behavior, confirming the direct link between the sensory detection of the pheromone and the behavioral output. nih.gov While primarily studied in Drosophila, this compound is also known to act as an attractant or aggregation pheromone in other species, such as the house fly, where it is used in baits to trap the insects. caymanchem.comalfa-chemistry.comresearchgate.net The compound influences the behavior of house flies at short ranges, encouraging them to congregate. researchgate.net
Table 2: Behavioral Effects of this compound in Drosophila melanogaster
| Behavior | Mediating Receptor | Neuronal Location | Outcome | Reference |
|---|---|---|---|---|
| Attraction | Or7a | ab4A Neuron | Flies move towards the pheromone source. | nih.gov |
| Aggregation | Or7a | ab4A Neuron | Flies congregate in the vicinity of the pheromone. | nih.govsdbonline.orgelifesciences.org |
| Oviposition Guidance | Or7a | ab4A Neuron | Females are guided to lay eggs near the pheromone. | nih.govcaymanchem.comcaymanchem.com |
Mating Strike Behavior and Copulation Probability
(Z)-9-tricosene plays a well-documented role in the mating behaviors of several insect species, most notably the house fly (Musca domestica). In house flies, (Z)-9-tricosene is a major component of the female's cuticular hydrocarbons and acts as a sex pheromone that stimulates male mating behavior. oup.comoup.com Early research demonstrated that extracts of female house fly cuticular lipids could elicit mating strikes from males. oup.com Subsequent studies identified (Z)-9-tricosene as an abundant and biologically active component of these extracts. oup.com
The presence of (Z)-9-tricosene on a female's cuticle is a key signal for sex recognition and triggers a series of courtship behaviors in males, including landing, orientation, and attempted copulation, often referred to as a "mating strike." oup.com Laboratory bioassays have shown that the application of synthetic (Z)-9-tricosene to inanimate objects, such as shoelace knots, can induce these mating strikes in male house flies. oup.com While the minimum amount of muscalure (B13447) needed to elicit a mating strike is still under investigation, studies have reported enhanced male strike behavior with amounts ranging from approximately 0.5 to 200.0 micrograms per target. oup.comoup.com It is important to note that while (Z)-9-tricosene is a primary stimulant, other cuticular hydrocarbons and non-hydrocarbon fractions also contribute to sex recognition and influence copulatory attempts. researchgate.net
Interestingly, the role of (Z)-9-tricosene extends beyond insects. In the spider Pholcus beijingensis, (Z)-9-tricosene is a male-specific compound that acts as an aphrodisiac, increasing the likelihood of a female accepting a mating attempt. nih.govnih.govresearchgate.net However, in this species, the pheromone does not act as a long-range attractant for females. nih.govresearchgate.net This highlights the diverse ways in which this single compound can be utilized across different species to modulate reproductive behaviors.
The amount of (Z)-9-tricosene on female house flies can vary depending on age and colony history. oup.com For instance, newly emerged female flies (less than 2 days old) have lower levels of muscalure, which tend to increase as they age from 3 to 8 days. oup.comresearchgate.net There is also evidence suggesting that laboratory-reared fly strains may have significantly higher levels of muscalure compared to wild populations, raising questions about its absolute necessity for reproduction in all ecological contexts. oup.comresearchgate.net In some wild populations, a significant percentage of females have been found with no detectable levels of muscalure, yet they are still able to reproduce. researchgate.net
Table 1: Research Findings on this compound and Mating Behavior
| Species | Role of this compound | Behavioral Effect | Key Findings |
|---|---|---|---|
| Musca domestica (House Fly) | Female sex pheromone | Stimulates male mating strike behavior | A key component of female cuticular lipids that elicits courtship and copulation attempts from males. oup.com |
| Pholcus beijingensis (Spider) | Male-specific aphrodisiac | Increases female copulation probability | Released by mate-searching males to stimulate female sexual behavior but does not act as a long-range attractant. nih.govnih.govresearchgate.net |
Oviposition Site Selection
The influence of (Z)-9-tricosene extends beyond mating to another critical aspect of reproduction: oviposition site selection. In Drosophila melanogaster, male flies deposit (Z)-9-tricosene in response to the scent of food, such as apple cider vinegar. nih.govnih.gov This deposited pheromone serves as a chemical marker, signaling a suitable location for females to lay their eggs. nih.govacs.org The presence of (Z)-9-tricosene acts as an aggregation pheromone, attracting other flies, and as a direct cue for females to oviposit. nih.govoup.comresearchgate.net
Research has shown that female D. melanogaster will preferentially lay their eggs in areas where (Z)-9-tricosene is present. nih.gov This behavior is mediated by the olfactory system, specifically through the Or7a olfactory receptors located in antennal basiconic sensilla. nih.govnih.gov The loss of these receptors or the neurons that express them eliminates the preference for ovipositing in this compound-laced areas. nih.govnih.gov This indicates a direct link between the perception of this pheromone and the motor program of egg-laying.
The deposition of (Z)-9-tricosene by males on a food source essentially provides a signal to females that the location is not only a source of sustenance but also a promising nursery for their offspring. acs.org This male-driven cue helps to ensure that the progeny will have access to necessary resources upon hatching, thereby increasing their chances of survival. acs.orgelifesciences.org While (Z)-9-tricosene is a key factor, it is important to recognize that oviposition is a complex behavior influenced by a variety of cues, including the odors and microbial composition of the substrate itself. nih.gov
Table 2: Research Findings on this compound and Oviposition
| Species | Role of this compound | Behavioral Effect | Key Findings |
|---|---|---|---|
| Drosophila melanogaster | Male-deposited oviposition cue | Guides female egg-laying site selection | Males deposit this compound on food sources, which attracts females and stimulates them to lay eggs. nih.govoup.comresearchgate.net |
| Musca domestica (House Fly) | Oviposition attractant | Attracts females for egg-laying | (Z)-9-tricosene from female ovaries has been identified as an attractant for other females to oviposit. nih.gov |
Influence of Food Odors and Other Attractants
The behavioral responses to (Z)-9-tricosene are often modulated by the presence of other chemical cues, particularly food odors. In D. melanogaster, the deposition of this compound by males is directly triggered by the perception of food odors like apple cider vinegar. nih.govnih.gov This creates a powerful synergistic effect where the signal for a suitable food source is linked with a pheromonal cue for aggregation and oviposition. nih.gov
The Or7a receptor in D. melanogaster, which detects this compound, is considered a "generalist" receptor as it also responds to a variety of other compounds, including alcohols and aldehydes found in food sources. nih.govelifesciences.org For example, E2-hexenal, a volatile compound released from damaged plants, also activates Or7a and guides egg-laying behavior. acs.org This suggests that a range of chemically distinct signals can activate the same neural pathway to trigger a common behavioral outcome: laying eggs near a promising food source. acs.org
In the context of pest management, the combination of (Z)-9-tricosene with food-based attractants has been explored to enhance the efficacy of traps for house flies. researchgate.netfigshare.com Studies have shown that traps baited with both (Z)-9-tricosene and food lures, such as sugar or fish meal, can be significantly more effective at capturing house flies than traps with either attractant alone. researchgate.net However, the interactions can be complex. For instance, while brewer's yeast was found to be slightly attractive to house flies, its inclusion with (Z)-9-tricosene-impregnated targets resulted in a significant decrease in the number of males attracted. figshare.com Similarly, while 2-phenylethanol (B73330) increased female attraction when presented alone, it had no effect when combined with (Z)-9-tricosene. figshare.com These findings underscore the importance of understanding the specific interactions between pheromones and other attractants to optimize their use.
The synergy between (Z)-9-tricosene and other chemical attractants like trimethylamine (B31210) and butyric acid has also been noted as being highly effective for attracting house flies. google.com This highlights that for many insects, the decision-making process for crucial behaviors like foraging and reproduction relies on the integration of multiple olfactory signals from both conspecifics and the environment.
Advanced Synthesis Methodologies for 9 Tricosene
Stereoselective Approaches to (Z)-Isomer Production
The synthesis of the (Z)-isomer of 9-tricosene, also known as muscalure (B13447), the sex pheromone of the housefly (Musca domestica), requires precise control of stereochemistry to ensure biological activity. wikipedia.org Various advanced methodologies have been developed to achieve high (Z)-selectivity.
Wittig Reaction Applications
The Wittig reaction is a widely employed method for alkene synthesis from aldehydes or ketones and a phosphorus ylide. bu.edupressbooks.pubwikipedia.orglibretexts.org For the synthesis of (Z)-9-tricosene, this reaction typically involves the coupling of a C14 phosphonium (B103445) ylide with a C9 aldehyde (nonanal), or a C9 phosphonium ylide with a C14 aldehyde. quickcompany.ingoogle.com
The stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions and the nature of the ylide. The use of salt-free phosphorus ylids is crucial for achieving high (Z)-selectivity. For instance, the reaction of n-tetradecyltriphenylphosphonium bromide with sodium bis(trimethylsilyl)amide generates a lithium salt-free ylide, which upon reaction with nonanal, yields (Z)-9-tricosene with high stereoselectivity. jlu.edu.cn Similarly, an "instant ylid" method, where the ylide is generated in situ, has been shown to produce this compound with a (Z/E) ratio of approximately 97.5:2.5. researchgate.netdartmouth.edu While the Wittig reaction can be highly effective, achieving complete (Z)-selectivity can be challenging, often resulting in mixtures that may require further purification. google.comkirj.ee
Table 1: Wittig Reaction Approaches for (Z)-9-Tricosene Synthesis
| Reactant 1 | Reactant 2 | Base | Key Feature | Reported (Z/E) Ratio |
| n-Tetradecyltriphenylphosphonium bromide | Nonanal | Sodium bis(trimethylsilyl)amide | Generation of lithium salt-free ylide | High (Z)-selectivity |
| Triphenylphosphonio-tetradecylid | Nonanal | Not specified | "Instant ylid" method | ~97.5:2.5 |
Metal-Induced Acylation Pathways
Metal-induced acylation offers an alternative route to (Z)-9-tricosene. One such method involves the reaction of an activated carboxylic acid derivative with an organometallic reagent. For example, 8-oleoyloxyquinoline, prepared from oleoyl (B10858665) chloride and 8-quinolinol, can be treated with pentylmagnesium bromide. oup.comoup.com This reaction proceeds at low temperatures to yield (Z)-14-tricosen-6-one. Subsequent reduction of the ketone, using methods like the Huang-Minlon reduction, affords (Z)-9-tricosene in good yield. oup.com
Another approach utilizes organocopper reagents, often referred to as Gilman reagents. openstax.org These reagents can undergo coupling reactions with organohalides. A commercial synthesis of muscalure employs an organocopper coupling reaction to form the characteristic carbon-carbon bond of the molecule. openstax.org This highlights the utility of organometallic compounds in constructing the specific framework of (Z)-9-tricosene.
Stepwise Hydroboration Techniques
Hydroboration provides a powerful tool for the stereoselective synthesis of alkenes. Stepwise hydroboration techniques have been successfully applied to the synthesis of (Z)-9-tricosene. One strategy involves the hydroboration of 1-halo-1-alkynes. acs.orgacs.org The reaction of a 1-halo-1-alkyne with a dialkylborane, such as dicyclohexylborane, followed by protonolysis with acetic acid, yields (Z)-1-halo-1-alkenes with high stereoselectivity. acs.orgthieme-connect.comthieme-connect.com This intermediate can then be used in subsequent coupling reactions to form the final product.
A more direct approach involves the regioselective partial hydroboration of a diene. For instance, 1,Z-5,9-decatriene can be synthesized through the cometathesis of 1,5-cyclooctadiene (B75094) with ethylene. capes.gov.br Subsequent hydroboration-iodination of the terminal double bond, followed by a cross-coupling reaction with a suitable lithium cuprate, results in the formation of (Z)-9-tricosene. capes.gov.br This multi-step process allows for precise control over the double bond geometry.
Precursor-Based Synthesis Strategies
The use of readily available natural products as starting materials offers an economical and efficient pathway for the synthesis of this compound.
Derivation from Oleyl Alcohol
Oleyl alcohol, a long-chain unsaturated fatty alcohol, is an excellent precursor for the synthesis of (Z)-9-tricosene due to its inherent (Z)-configured double bond at the correct position. jlu.edu.cnresearchgate.netresearchgate.netresearchgate.netcdnsciencepub.comepo.orgatamanchemicals.comgrandviewresearch.comdntb.gov.ua A common strategy involves converting oleyl alcohol into a suitable leaving group, such as a tosylate, and then performing a coupling reaction. jlu.edu.cnprepchem.com
For example, oleyl alcohol can be converted to oleyl tosylate, which is then subjected to a coupling reaction with an appropriate organometallic reagent. prepchem.com In one process, cis-1,9-octadecadiene is produced by the dehydration of oleyl alcohol. google.com This diene is then metallated with an organomagnesium halide and subsequently alkylated with an n-pentyl halide to yield cis-9-tricosene. google.com Another method involves the reaction of oleyl alcohol with triphenylphosphine (B44618) dibromide to form the corresponding bromide, which is then used in further steps. tandfonline.com
Table 2: Synthesis of (Z)-9-Tricosene from Oleyl Alcohol
| Intermediate from Oleyl Alcohol | Key Reagents | Final Reaction Type |
| Oleyl tosylate | p-Toluenesulfonyl chloride, n-pentylmagnesium bromide, cuprous bromide | Organocuprate coupling |
| cis-1,9-Octadecadiene | Organomagnesium halide, n-pentyl halide | Alkylation |
| Oleyl bromide | Triphenylphosphine dibromide | Not specified |
Utilization of Jojoba Oil
Jojoba oil is a liquid wax composed of long-chain fatty acids and fatty alcohols, making it a valuable renewable resource for chemical synthesis. researchgate.netresearchgate.netcapes.gov.brcapes.gov.brgoogle.com The composition of jojoba oil includes significant amounts of (Z)-11-eicosenoic acid and (Z)-docos-13-en-1-ol. mdpi.com
A four-step synthesis of (Z)-9-tricosene from jojoba oil has been developed. researchgate.netresearchgate.netresearchgate.net This process involves the reduction of the ester function in jojoba oil to produce a mixture of long-chain alcohols. researchgate.net This mixture can then be converted into the target molecule through a series of reactions, including the formation of a mesylate and subsequent coupling reactions. researchgate.net The synthesis from jojoba oil represents an efficient use of a natural product for the production of a high-value pheromone.
Organomagnesium Halide Metallation and Alkylation
A notable and efficient method for the synthesis of (Z)-9-tricosene involves the use of organomagnesium halides, commonly known as Grignard reagents. organic-chemistry.orgbyjus.com This approach centers on the metallation of a suitable diene followed by an alkylation step to yield the target pheromone. google.comgoogle.comepo.org
A key process in this synthesis pathway utilizes cis-1,9-octadecadiene as the starting material. google.comgoogle.com This diene can be economically sourced from the dehydration of oleyl alcohol, a compound found in natural sources like beef tallow (B1178427) and olive oil. google.com The synthesis proceeds in two main stages:
Metallation: cis-1,9-octadecadiene undergoes selective metallation at the terminal double bond with an organomagnesium halide. This reaction is facilitated by a metallating catalyst to produce cis-9-octadecenylmagnesium halide. google.comgoogle.com
Alkylation: The resulting Grignard reagent is then alkylated with an n-pentyl halide, which introduces the remaining carbon atoms to form cis-9-tricosene. google.comgoogle.comjustia.com
The organomagnesium halide metallating agent typically has the formula RMgX, where R is a C₂ to C₁₀ hydrocarbyl radical and X is a halogen (Br, Cl, or I). google.com Common examples of these Grignard reagents include ethylmagnesium bromide, isopropylmagnesium bromide, and n-butylmagnesium bromide. google.com The reaction is generally conducted in a suitable solvent like diethyl ether or tetrahydrofuran. google.com
Detailed research has demonstrated the effectiveness of this methodology. For instance, one procedure involves stirring cis-1,9-octadecadiene with n-butyl magnesium chloride in diethyl ether in the presence of titanocene (B72419) dichloride as a catalyst. google.com The subsequent alkylation is then carried out by adding 1-bromopentane (B41390) and cuprous bromide in tetrahydrofuran. google.com The reaction conditions, such as temperature and duration, are carefully controlled to optimize the yield and stereoselectivity of the final product. google.comgoogle.com
The table below outlines the reactants and catalysts involved in a typical synthesis of (Z)-9-tricosene using this method. google.com
| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent |
| Metallation | cis-1,9-Octadecadiene | n-Butyl magnesium chloride | Titanocene dichloride | Diethyl ether |
| Alkylation | cis-9-Octadecenylmagnesium halide | 1-Bromopentane | Cuprous bromide | Tetrahydrofuran |
Another variation of this approach involves the reaction of oleonitrile (B91845) with n-pentylmagnesium bromide. cdnsciencepub.com This reaction produces (Z)-trico-14-en-6-one, a ketone intermediate, which is then reduced to furnish (Z)-9-tricosene. cdnsciencepub.com
The following table summarizes the key findings from a study employing this alternative Grignard-based synthesis. cdnsciencepub.com
| Starting Material | Grignard Reagent | Intermediate Product | Final Product | Reported Yield (Ketone) | Reported Yield (Alkene) |
| Oleonitrile | n-Pentylmagnesium bromide | (Z)-Trico-14-en-6-one | (Z)-9-Tricosene | 75% | 89% (from ketone) |
This organomagnesium halide-based methodology offers an efficient and economical route for the synthesis of (Z)-9-tricosene, avoiding some of the drawbacks of other multi-step synthetic pathways. google.com
Ecological and Environmental Impact Assessments of 9 Tricosene
Ecotoxicological Profiles
The ecotoxicological impact of (Z)-9-Tricosene has been evaluated across various non-target species, revealing differing levels of toxicity.
Aquatic Invertebrate Toxicity
Studies have demonstrated that (Z)-9-tricosene is highly toxic to aquatic invertebrates. regulations.govregulations.gov An acute toxicity test on Daphnia magna, a species of water flea, established a 48-hour median lethal concentration (LC50) of 1.08 parts per million (ppm). regulations.govrayfull.net This classification of "highly toxic" is based on the low concentration required to cause mortality in 50% of the test subjects. regulations.govepa.gov However, it is noted that these results were from a static test where the test material was not fully dissolved, and no analytical data on the concentration were submitted. epa.gov Other sources suggest that for Daphnia, the 48-hour LC50 is not toxic within its water solubility limits. agropages.comrentokil-initial.com Due to the high toxicity demonstrated in some studies, mitigation practices have been incorporated for products containing (Z)-9-tricosene to minimize exposure to aquatic species. regulations.gov
Table 1: Acute Toxicity of 9-Tricosene to Aquatic Invertebrates
| Species | Test Duration | Endpoint | Concentration (ppm) | Toxicity Classification | Source(s) |
| Daphnia magna (Water Flea) | 48 hours | LC50 | 1.08 | Highly Toxic | regulations.govrayfull.net |
LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population.
Freshwater Fish Toxicity
In contrast to its effect on invertebrates, (Z)-9-tricosene is considered practically non-toxic to freshwater fish. regulations.govregulations.gov Acute toxicity studies on rainbow trout (Oncorhynchus mykiss) showed a 96-hour LC50 greater than 1,000 ppm, and for bluegill sunfish (Lepomis macrochirus), the LC50 was also found to be not toxic within the limits of water solubility. regulations.govagropages.com These findings indicate a low risk to fish populations from exposure to this compound. epa.govepa.gov
Table 2: Acute Toxicity of this compound to Freshwater Fish
| Species | Test Duration | Endpoint | Concentration (ppm) | Toxicity Classification | Source(s) |
| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | >5,000 | Practically Non-Toxic | regulations.gov |
| Oncorhynchus mykiss (Rainbow Trout) & Lepomis macrochirus (Bluegill Sunfish) | 96 hours | LC50 | Not toxic within water solubility | Practically Non-Toxic | agropages.comrentokil-initial.com |
LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population.
Avian Reproductive Effects
The assessment of this compound's impact on birds reveals a complex picture. While acute oral and subacute dietary toxicity studies have shown that (Z)-9-tricosene is practically non-toxic to birds like the bobwhite quail and mallard duck, there is evidence of reproductive impairment. regulations.govregulations.govregulations.gov Studies on mallard ducks indicated reproductive effects at dietary concentrations as low as 2.0 ppm. regulations.govepa.gov One study noted reproductive impairment in mallard ducks at 2.0 ppm of the technical grade active ingredient (TGAI) and at 20 ppm of a 98.7% active ingredient formulation. regulations.gov However, another study observed no reproductive effects at a concentration of 0.10 ppm. regulations.govregulations.gov No reproductive effects were seen in bobwhite quail at concentrations up to 20.0 ppm. regulations.gov Due to these concerns, particularly for products with broadcast applications of granules, mitigation measures such as the use of bait stations have been required to reduce potential exposure to birds. epa.govepa.gov
Table 3: Avian Toxicity of this compound
| Species | Test Type | Endpoint | Concentration (ppm) | Effect | Source(s) |
| Bobwhite Quail | Acute Oral | LD50 | >2,000 mg/kg | Practically Non-Toxic | regulations.govrayfull.net |
| Bobwhite Quail | Acute Dietary | LC50 | >5,000 | Practically Non-Toxic | regulations.gov |
| Mallard Duck | Reproductive | - | 2.0 | Reproductive Impairment | regulations.govepa.gov |
| Mallard Duck | Reproductive | - | 20 (98.7% a.i.) | Reproductive Impairment | regulations.gov |
| Mallard Duck | Reproductive | NOEC | 0.10 | No Observed Effect | regulations.govregulations.gov |
| Bobwhite Quail | Reproductive | - | up to 20.0 | No Reproductive Effects | regulations.gov |
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of the test population. LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.
Impact on Non-Target Arthropods and Pollinators
The U.S. Environmental Protection Agency (EPA) has determined that no adverse effects are expected to occur to bees or other non-target insects from the labeled applications of (Z)-9-tricosene. regulations.govregulations.gov Therefore, the risk to pollinators is not considered significant. regulations.govregulations.gov This is attributed to the targeted application methods, such as in traps and bait stations, and the low application rates. regulations.gov (Z)-9-Tricosene is a sex pheromone of the housefly and is used to attract them to traps, which helps in minimizing the need for broad-spectrum insecticides that could harm beneficial insects. chemicalwarehouse.comwikipedia.org
Environmental Fate and Dissipation
The environmental fate of this compound is influenced by its physical and chemical properties.
Applications in Pest Management and Research
Integrated Pest Management Strategies
(Z)-9-Tricosene is a valuable component of Integrated Pest Management (IPM) programs, which aim to control pest populations through a combination of techniques, minimizing reliance on chemical insecticides. Its use as an attractant enhances the efficacy of other control methods.
Lure-and-kill systems are a cornerstone of modern pest management, and (Z)-9-Tricosene plays a important role in their effectiveness against Dipteran insects, particularly the housefly (Musca domestica). These systems work by attracting the target pest to a source that contains a killing agent. The addition of (Z)-9-Tricosene to toxic baits has been a common practice for over three decades to enhance their attractiveness. researchgate.netresearchgate.net
Research has demonstrated the potential of this approach in various settings. For instance, studies have investigated the efficacy of toxic targets painted with a mixture of sugar, an insecticide, and (Z)-9-Tricosene for outdoor housefly control. researchgate.net While primarily a short-range attractant, its inclusion in lure-and-kill systems is intended to increase the encounter rate of flies with the toxicant. researchgate.net
The incorporation of (Z)-9-Tricosene into insecticidal baits significantly improves their performance. pomais.comicup.org.uk It acts as a powerful attractant, drawing flies to the bait and thereby increasing their contact with and consumption of the insecticide. pomais.combiological-insecticide.com This leads to higher mortality rates and more effective population control. pomais.com
Numerous studies have quantified this enhancement. For example, investigations into baits containing a combination of organic acids and other chemicals found that the addition of (Z)-9-Tricosene further increased their attractiveness to Musca domestica. icup.org.uk Semi-practical tests with a paint-on insecticidal bait showed that the formulation containing this attractant was twice as effective as the same product without it. icup.org.uk Similarly, fly tapes incorporating (Z)-9-Tricosene into the adhesive were found to be four times more effective in laboratory tests. icup.org.uk
The following table summarizes the increased efficacy of various trapping methods with the addition of (Z)-9-Tricosene:
| Trapping Method | Increase in Fly Catch with (Z)-9-Tricosene |
|---|---|
| Adhesive Panels | 3.4 times |
| Flypaper Strips | 2.8 times |
| Sugar Bait Traps | 7.0 times |
| Electric Grid Traps | 12.4 times |
Data sourced from Carlson and Beroza (1973). bioone.org
Trapping systems baited with (Z)-9-Tricosene are effective tools in IPM strategies, particularly in environments like poultry units. arccjournals.com The use of lure-and-kill trap systems, such as delta traps, offers an environmentally sensitive alternative to broad-spectrum insecticide applications. arccjournals.com Research has shown that traps baited with (Z)-9-Tricosene can significantly increase the number of flies caught compared to unbaited traps. researchgate.net These traps serve the dual purpose of reducing the pest population and providing data for monitoring their numbers over time.
Target Species and Context-Specific Efficacy
The application of (Z)-9-Tricosene is targeted towards specific pest species where it has demonstrated effectiveness. Its efficacy can, however, vary depending on the environmental context and the specific formulation used.
The primary target for (Z)-9-Tricosene application is the common housefly, Musca domestica, a significant pest in both agricultural and residential areas. icup.org.ukbioone.org It is used in and around animal housing, commercial structures, and homes to manage fly populations. canada.capublications.gc.ca In agricultural settings, such as livestock and poultry farms, houseflies can cause economic losses and distress to animals. entomoljournal.com
The effectiveness of (Z)-9-Tricosene in controlling M. domestica is well-documented. It is a key component in many commercial fly baits and traps. oup.com For instance, a study in a deep pit poultry unit in India found that traps baited with a combination of (Z)-9-Tricosene gel and food baits caught significantly more male and female houseflies than traps with the pheromone alone. entomoljournal.com Research has also explored its use in outdoor environments like landfill sites, although its efficacy may be limited by its nature as a short-range attractant in large, open areas. researchgate.net
The following table presents data from a study comparing different bait formulations for M. domestica control:
| Bait Formulation | Mean Number of Flies Caught |
|---|---|
| Sugar + (Z)-9-Tricosene + Methomyl | 4.0 ± 0.7 |
| Sugar + Methomyl | 3.3 ± 0.5 |
| Sugar + (Z)-9-Tricosene | 0.4 ± 0.3 |
| Sugar alone | 0.7 ± 0.3 |
Data represents mortality after 60 minutes for a methomyl-resistant strain. bioone.org
Interestingly, (Z)-9-Tricosene also has applications in the control of insects from the family Vespidae, which includes yellowjackets and paper wasps. google.comgoogle.com In this context, it functions as a kairomone, an allelochemical that benefits the receiver (the wasp) but not the emitter (the housefly, its prey). google.com Wasps use this chemical cue to locate their housefly prey. google.com
By incorporating (Z)-9-Tricosene into a protein-based bait matrix containing a delayed-action toxicant, it is possible to control Vespidae populations. google.comgoogle.com The wasps are attracted to the bait, consume the toxicant, and carry it back to the colony, leading to a wider impact. google.com This method has shown unexpected effectiveness against various species, including Vespula flavopilosa, Vespula vulgaris, Vespula germanica, Vespula squamosa, and Vespula maculifrons. google.com
Factors Influencing Field Efficacy
The effectiveness of 9-Tricosene in real-world settings is not absolute and can be significantly influenced by a variety of factors. These include the concentration of the pheromone used, the physical characteristics of the traps, and the presence of other attractants.
Pheromone Concentration Effects
The concentration of (Z)-9-Tricosene in a lure or bait plays a critical role in its ability to attract houseflies (Musca domestica). Research has shown that, in general, increasing the concentration of (Z)-9-Tricosene leads to a higher catch rate of flies. researchgate.netresearchgate.net This trend has been observed even at very high concentration levels. researchgate.netresearchgate.net For instance, one study found that a 0.05% concentration of (Z)-9-Tricosene in a sugar bait was more attractive to flies than a 0.01% concentration. nih.gov Another study noted that a 300mg pheromone formulation significantly enhanced the catch rates of M. domestica when combined with various food baits. entomoljournal.com
However, the relationship is not always linear, and the optimal concentration can be influenced by other factors such as the type of trap and the presence of other attractants. For example, in one field evaluation, a range of (Z)-9-tricosene doses from 0.5 to 100 mg per trap significantly increased the catch of both male and female house flies by 2.8 to 12.4 times depending on the trap type. bioone.org While higher concentrations generally yield better results, there may be a point of diminishing returns, and in some cases, extremely high concentrations did not significantly outperform lower doses. researchgate.net
Interactive Data Table: Effect of (Z)-9-Tricosene Concentration on Housefly Attraction
| Study Reference | Concentration/Dose | Trap Type | Observation |
| Hanley et al., 2004 researchgate.netresearchgate.net | Generally increasing concentrations | Toxic targets | Catch rate generally increased with concentration, even at very high levels. |
| Unspecified (from lab study) nih.gov | 0.05% vs. 0.01% | Sugar bait | 0.05% was more attractive and more consumed by flies. |
| Journal of Entomology and Zoology Studies, 2020 entomoljournal.com | 300mg gel formulation | Barrix Domo trap with food baits | Significantly enhanced the attraction of both male and female M. domestica. |
| Carlson and Beroza, 1973 bioone.org | 0.5–100 mg/trap | Various (adhesive panels, flypaper, sugar bait, electric grids) | Increased fly catch by 2.8 to 12.4 times compared to unbaited traps. |
Trap Design and Visual Cues (e.g., Color, Size)
The physical characteristics of a trap, such as its size and color, can have a substantial impact on its efficacy when baited with this compound. Larger traps have been found to consistently catch more flies. researchgate.netresearchgate.net This suggests that a larger surface area increases the probability of a fly encountering the trap.
Visual cues, particularly color, also play a significant role. Studies have shown that flies are attracted to certain colors over others. In one study, green colored traps attracted the highest percentage of flies, followed by white, yellow, and blue. researchgate.net Another study found that blue colored traps captured the most M. domestica, significantly more than yellow, red, green, and white traps. veterinarypaper.com Interestingly, while white traps attracted flies to their exterior, the flies were less likely to enter the trap. veterinarypaper.com The addition of specific patterns, such as clustered black spots designed to mimic a group of feeding flies, has also been shown to significantly increase trap catches, especially on targets impregnated with (Z)-9-Tricosene. nih.gov Conversely, longitudinal black stripes or a regularly spaced pattern of black spots did not have a significant effect on catch rates. nih.gov
Interactive Data Table: Influence of Trap Color on Housefly Capture with (Z)-9-Tricosene
| Study Reference | Trap Colors Tested | Most Effective Color | Least Effective Color(s) |
| Indian Veterinary Journal, 2018 researchgate.net | Green, white, yellow, blue | Green | Blue |
| Unspecified (from poultry unit study) veterinarypaper.com | Blue, yellow, red, green, white | Blue | White and Green |
| Chapman et al., 1999 bioone.org | White vs. other colors (not specified) | White (as a base for toxic paste) | Not specified |
Co-attractants and Food Baits
The effectiveness of this compound can be significantly enhanced by combining it with other attractants, particularly food-based lures. This synergistic effect is well-documented in scientific literature. For example, traps baited with both (Z)-9-Tricosene and a food bait consistently catch more flies than traps with either the pheromone or the food bait alone. researchgate.netresearchgate.net
A variety of food sources have been tested as co-attractants. In one study, a combination of (Z)-9-Tricosene with fish meal, molasses, and sugar resulted in the highest trap catch, outperforming food bait alone and control traps. researchgate.net Another study demonstrated that a 300mg (Z)-9-Tricosene gel formulation combined with protein, sugar, or starch baits attracted more M. domestica than either the pheromone or the food baits used separately. entomoljournal.com The combination of trimethylamine (B31210), butyric acid, and egg powder with Z-9-tricosene has also been reported to have a synergistic attractive effect on houseflies. google.comaplegal.com
Interestingly, not all food baits have a positive effect. In one experiment, egg and milk-baited targets were found to be less attractive than control targets, while brewer's yeast slightly increased attraction. figshare.com The inclusion of brewer's yeast with (Z)-9-tricosene, however, led to a significant reduction in the number of male flies attracted. figshare.com
Interactive Data Table: Synergistic Effects of (Z)-9-Tricosene with Co-attractants
| Study Reference | Co-attractant(s) | Observation |
| Journal of Entomology and Zoology Studies, 2020 entomoljournal.com | Protein, sugar, and starch baits | Combination with (Z)-9-tricosene attracted more flies than solitary treatments. |
| Unspecified (from patent application) google.comaplegal.com | Trimethylamine, butyric acid, egg powder | Synergistic effect observed, making the combination highly attractive to houseflies. |
| Chapman et al., 1998 figshare.com | Egg and milk baits | Less attractive than controls when combined with (Z)-9-tricosene. |
| Chapman et al., 1998 figshare.com | Brewer's yeast | Slightly increased attraction alone, but reduced male catch with (Z)-9-tricosene. |
| Unspecified (from poultry unit study) researchgate.net | Fish meal, molasses, sugar | Highest trap catch was with (Z)-9-tricosene and food bait combined. |
Challenges and Limitations in Practical Application
Despite its utility, the practical application of this compound is not without its challenges and limitations. These primarily revolve around its limited range of effectiveness in open environments and its susceptibility to degradation.
Short-Range Attractiveness in Outdoor Environments
A significant limitation of (Z)-9-Tricosene is that it primarily acts as a short-range attractant. researchgate.netresearchgate.net This means that flies need to be in relatively close proximity to the pheromone source to be affected by it. In large, open outdoor areas where fly populations are widely dispersed, the effectiveness of (Z)-9-Tricosene as a lure can be insufficient to provide adequate control. researchgate.netresearchgate.netfigshare.com The low volatility of this cuticular hydrocarbon contributes to its limited range. researchgate.net This characteristic makes it more of an "arresting" pheromone, causing flies to remain in a treated area, rather than a long-distance attractant. cabidigitallibrary.org
Susceptibility to Environmental Degradation
This compound is susceptible to degradation from various environmental factors, which can reduce its efficacy over time. The primary routes of dissipation in the environment are volatilization and microbial-mediated degradation. epa.govrayfull.comherts.ac.uk This means that the pheromone can evaporate into the air or be broken down by microorganisms in the soil and other substrates. Additionally, exposure to heat and sunlight can lead to the thermal decomposition of the compound. hpc-standards.com In field applications, this degradation can lead to a rapid decline in the attractiveness of baited targets, with some studies showing a significant drop in catch rates within two weeks. researchgate.net This necessitates the development of improved formulations or trap designs that can slow the weathering of the active ingredients. researchgate.net
Variabilities in Natural Production and Behavioral Response in Field Strains
The production of (Z)-9-tricosene, a key sex pheromone component in the house fly (Musca domestica), exhibits significant variability among different field and laboratory strains. oup.comoup.com This variation has important implications for its role in house fly reproduction and the effectiveness of pheromone-based pest management strategies.
Research has shown that the amount of muscalure (B13447) on the cuticle of female house flies can differ dramatically. oup.com For instance, studies have found that some long-colonized laboratory strains produce significantly higher quantities of muscalure compared to wild strains or those that have been in culture for shorter periods. oup.comoup.com In one study, a long-colonized WHO Ij2 strain had cuticular hydrocarbons composed of 20-30% muscalure, whereas two wild strains had less than 0.5%. oup.com This suggests that laboratory rearing conditions may influence pheromone production.
Even within a single field-collected strain, muscalure levels can be highly inconsistent. oup.com A study of the MB strain, collected from a poultry operation, revealed that while muscalure production was highest after 13 and 23 generations in culture, a substantial percentage (30–70%) of females from earlier generations (F8–F12) had no detectable levels of the pheromone. oup.com Furthermore, in six out of ten surveyed field populations, 67% or more of the females had no detectable muscalure. oup.com Conversely, two other field strains showed average levels comparable to established laboratory strains. oup.com
The age of the female fly also plays a crucial role in muscalure production. oup.comoup.com Generally, newly eclosed females have lower levels of muscalure, with production tending to increase as they age. oup.comoup.com For example, flies younger than two days old from the MB laboratory colony had less muscalure than older flies, with levels increasing from day 3 to day 8. oup.comoup.com
This natural variability raises questions about the essentiality of muscalure for house fly mating in the wild. oup.comoup.com While it is known to elicit male striking behavior at close range in some colony flies, its absence or low levels in many field populations, particularly in young, mating-age females, suggests it may not be a prerequisite for successful reproduction in all situations. oup.com It is possible, however, that even very low levels of muscalure are sufficient to be biologically active. oup.com
The behavioral response of house flies to (Z)-9-tricosene also shows variability. Field trials have consistently demonstrated that the inclusion of (Z)-9-tricosene in traps significantly increases the capture rates of both male and female M. domestica. psu.eduentomoljournal.comresearchgate.net However, the degree of attraction can be influenced by factors such as the concentration of the pheromone, the design of the trap, and the presence of other attractants like food baits. entomoljournal.comveterinarypaper.comresearchgate.netflvc.org For instance, the combination of (Z)-9-tricosene with a food bait has been shown to be more effective at attracting house flies than the pheromone alone. entomoljournal.com
Interestingly, while (Z)-9-tricosene is a female-produced sex pheromone intended to attract males, field studies have often reported the capture of nearly equal numbers of males and females in baited traps. researchgate.net This suggests that the pheromone may also act as an aggregation cue for both sexes in field settings. caymanchem.com
Table 1: Muscalure Production in Different House Fly Strains
| Strain | Type | Muscalure Levels | Percentage of Females with Detectable Muscalure | Reference |
|---|---|---|---|---|
| WHO Ij2 | Long-colonized lab | 20-30% of cuticular hydrocarbons | Not specified | oup.com |
| Wild Strains (2) | Wild | <0.5% of cuticular hydrocarbons | Not specified | oup.com |
| MB (F8-F12) | Field-collected, early generations | Highly variable, often undetectable | 30-70% | oup.com |
| MB (F13, F23) | Field-collected, later generations | Highest levels observed | Not specified | oup.com |
| Field Strains (6 of 10) | Wild | Undetectable | ≤33% | oup.com |
| UCR | Long-established lab | 751 ng/female (3.0% of total hydrocarbons) | >70% | oup.com |
| Cooper | Long-established lab | No detectable muscalure | 0% | oup.com |
Table 2: Behavioral Response of House Flies to (Z)-9-Tricosene Baited Traps
| Study Focus | Key Finding | Reference |
|---|---|---|
| Pheromone & Food Bait Synergy | Combination of (Z)-9-tricosene and food bait significantly increased attraction of both male and female house flies compared to either alone. | entomoljournal.com |
| Trap Efficacy | Addition of muscalure to various trap types (adhesive panels, flypaper, sugar bait, electric grids) increased fly capture by 2.8 to 12.4 times. | researchgate.net |
| Long-term Attraction | Targets baited with (Z)-9-tricosene remained significantly more attractive than controls for at least 5 weeks. | psu.edu |
| Sex Ratio in Traps | Muscalure-baited traps caught approximately equal numbers of males and females in field settings. | researchgate.net |
| Trap Color and Pheromone | In the presence of (Z)-9-tricosene, variations in trap color became less important for attracting house flies. | psu.edu |
Insecticide Resistance Context in Pest Control
The widespread use of insecticides for house fly control has led to the development of resistance in many populations, a significant challenge in pest management. veterinarypaper.comresearchgate.netindiatimes.com (Z)-9-Tricosene is frequently incorporated into insecticide baits to act as an attractant, luring flies to a toxic source. bioone.orgnih.govplos.orgplos.orgpublications.gc.ca However, the effectiveness of these baits can be compromised by both physiological and behavioral resistance to the insecticide component.
Physiological resistance involves metabolic changes that allow the insect to detoxify or tolerate the insecticide. plos.org In contrast, behavioral resistance is characterized by changes in the insect's behavior to avoid contact with the toxic substance. bioone.orgnih.gov Studies have documented behavioral resistance in house flies to insecticides like methomyl. bioone.orgnih.gov For example, methomyl-resistant strains have been observed to consume less of a bait containing the insecticide compared to susceptible strains, suggesting an aversion behavior. bioone.orgnih.gov In such cases, the presence of (Z)-9-tricosene in the bait does not appear to overcome this avoidance, and mortality rates in resistant flies remain low. nih.gov
The development of resistance is a dynamic process. House flies can develop resistance to multiple classes of insecticides, including neonicotinoids and pyrethroids. indiatimes.com This cross-resistance can further complicate control efforts. For instance, a fly population resistant to one type of insecticide may more readily develop resistance to another. indiatimes.com
The formulation of insecticide baits, including the concentration of (Z)-9-tricosene and the type of insecticide used, is critical for their efficacy. researchgate.netmade-in-china.com Some modern insecticide formulations, such as those containing thiamethoxam, have shown high efficacy in controlling house fly populations. researchgate.net It is noted that (Z)-9-tricosene does not exhibit cross-resistance with insecticides like organophosphates and pyrethroids. made-in-china.com
Analytical Methods for 9 Tricosene Quantification and Characterization
Chromatographic Techniques
Chromatography is a fundamental technique for separating complex mixtures into their individual components for subsequent identification and quantification. shimadzu.com For a molecule like 9-Tricosene, both gas and liquid chromatography are highly effective.
Gas Chromatography (GC) is a powerful technique that separates vaporized compounds based on their boiling points and differential interactions with a stationary phase within a column. shimadzu.com When coupled with a Mass Spectrometry (MS) detector, it allows for both the quantification and the definitive identification of the separated components.
A specific capillary gas chromatographic (GC) method has been developed for the precise quantification of (Z)-9-tricosene. oup.com This method is capable of resolving the cis isomer from the trans isomer and other impurities that may be present in technical-grade material. oup.com In this procedure, samples are typically dissolved in a solvent like methylene chloride. An internal standard, such as docosane, is added to the solution to improve the accuracy and reproducibility of the quantification. oup.com The sample is then injected into the GC system. shimadzu.com
Table 1: Example GC-MS Parameters for (Z)-9-Tricosene Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Technique | Capillary Gas Chromatography | High-resolution separation of isomers and impurities. oup.com |
| Detector | Mass Spectrometry (MS) | Confirms identity and purity of the analyte peak. oup.com |
| Sample Solvent | Methylene Chloride | Dissolves the this compound sample for injection. oup.com |
| Internal Standard | Docosane | Improves quantitative accuracy and precision. oup.com |
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the separation and analysis of chemical compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. libretexts.org The separation is achieved based on the differential partitioning of the sample components between the two phases. libretexts.org
For this compound, a reverse-phase (RP) HPLC method can be utilized for analysis. sielc.com In this approach, a non-polar stationary phase is used with a more polar mobile phase. A suitable mobile phase for analyzing (Z)-9-Tricosene consists of a mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid for MS-compatible applications. sielc.com The separation occurs on a specialized reverse-phase column, such as a Newcrom R1 column, which exhibits low silanol activity. sielc.com This liquid chromatography method is versatile and can be scaled for preparative separation to isolate impurities. sielc.com
Table 2: Example HPLC Parameters for (Z)-9-Tricosene Separation
| Parameter | Specification | Purpose |
|---|---|---|
| Technique | Reverse Phase (RP) HPLC | Separates compounds based on hydrophobicity. sielc.com |
| Column | Newcrom R1 | A specialized reverse-phase column with low silanol activity. sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Elutes the compound from the column. sielc.com |
| Alternative Mobile Phase | Acetonitrile, Water, Formic Acid | Used for applications compatible with Mass Spectrometry (MS). sielc.com |
Spectroscopic Characterization
Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information and determine purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. researchgate.net It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within a molecule. core.ac.ukresearchgate.net For this compound, both ¹H NMR and ¹³C NMR would be employed.
¹H NMR: This technique provides information about the different types of protons in the molecule. For (Z)-9-Tricosene, the spectrum would show characteristic signals for the vinylic protons (the two hydrogens attached to the C=C double bond) in a specific chemical shift range. The coupling constant between these protons would confirm the cis (or Z) geometry of the double bond. Other signals in the spectrum would correspond to the methyl (CH₃) and methylene (CH₂) groups of the long alkyl chains.
¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. The two sp² hybridized carbons of the double bond would appear at a characteristic downfield chemical shift compared to the sp³ hybridized carbons of the alkyl chains.
Table 3: Predicted Key NMR Signals for (Z)-9-Tricosene
| Nucleus | Type of Atom | Expected Chemical Shift (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | Vinylic (-CH=CH-) | ~5.3-5.4 | Confirms presence of double bond; coupling constant confirms Z-stereochemistry. |
| ¹H | Allylic (-CH₂-CH=) | ~2.0 | Protons adjacent to the double bond. |
| ¹H | Methylene (-CH₂-) chain | ~1.2-1.4 | Bulk of the alkyl chains. |
| ¹H | Methyl (-CH₃) | ~0.9 | Terminal ends of the alkyl chains. |
| ¹³C | Vinylic (-C=C-) | ~130 | Confirms presence of sp² carbons of the double bond. |
| ¹³C | Alkyl (-CH₂-, -CH₃) | ~14-32 | sp³ carbons of the alkyl chains. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by different chemical bonds. utdallas.edu For this compound, the IR spectrum provides a quick and effective way to confirm its identity as a long-chain alkene.
The spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. lumenlearning.com Key absorptions for this compound include:
C-H stretch (sp² carbon): A band appearing just above 3000 cm⁻¹ is characteristic of the C-H bonds on the double bond. libretexts.org
C-H stretch (sp³ carbon): Strong absorption bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the long alkane chains. pressbooks.pub
C=C stretch: A medium-intensity band in the region of 1640-1680 cm⁻¹ confirms the presence of the carbon-carbon double bond. lumenlearning.com
The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. libretexts.org
Table 4: Characteristic IR Absorption Frequencies for this compound
| Bond Type | Vibration | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| =C-H | Stretch | 3000 - 3100 | Indicates alkene C-H bond. libretexts.org |
| -C-H | Stretch | 2850 - 2960 | Indicates alkane C-H bonds. pressbooks.pub |
| C=C | Stretch | 1640 - 1680 | Confirms presence of a double bond. lumenlearning.com |
| -CH₂- | Bend (Scissoring) | 1450 - 1470 | Confirms presence of methylene groups. libretexts.org |
Derivatization Techniques for Analysis
Derivatization is a chemical process that transforms an analyte into a new compound (a derivative) with properties that are better suited for a specific analytical method. researchgate.net This is often done to increase volatility for GC analysis, improve thermal stability, or enhance detector response. libretexts.org Common derivatization methods include silylation, acylation, and alkylation, which typically target active hydrogen functional groups like those in alcohols, amines, and carboxylic acids. libretexts.org
This compound is a non-polar hydrocarbon alkene and lacks such active functional groups. Therefore, for standard GC-MS or HPLC analysis, derivatization is generally not necessary. libretexts.org The compound is sufficiently volatile and thermally stable for direct GC analysis.
However, in specific research contexts, the double bond in this compound could be targeted for derivatization. For instance, epoxidation or dihydroxylation of the double bond could be performed to create derivatives. While not a routine procedure for quantification, such a strategy might be employed to facilitate separation from other saturated hydrocarbons or to enhance the response of a specific detector that is more sensitive to oxygen-containing functional groups. This remains a specialized application rather than a standard analytical method for this compound.
Standardization and Validation of Analytical Methods
The standardization and validation of analytical methods are critical for ensuring the accuracy, reliability, and consistency of this compound quantification and characterization. These processes establish through laboratory studies that the performance characteristics of a method meet the requirements for its intended analytical application. Regulatory bodies and quality assurance guidelines necessitate rigorous validation of analytical procedures.
A key analytical technique for the determination of this compound, particularly the (Z)-isomer, is capillary gas chromatography (GC). Validation of these methods involves assessing several key parameters to ensure they are fit for purpose.
A capillary gas chromatographic method has been developed for the quantification of cis-9-Tricosene in technical material. This method is capable of resolving the cis-9-Tricosene from the trans-9-Tricosene isomer and other impurities. In this method, samples are dissolved in methylene chloride and analyzed by splitless GC using docosane as an internal standard. The integrity and purity of the peak of interest are confirmed by Gas Chromatography/Mass Spectrometry (GC/MS).
The linearity of the method is demonstrated by a high correlation coefficient for the standard calibration curve, which was determined to be 0.9999. researchgate.net This indicates a strong linear relationship between the concentration of cis-9-Tricosene and the instrumental response across a specified range.
The following tables summarize the key validation parameters from a representative study on the quantification of cis-9-Tricosene by capillary gas chromatography.
Table 1: Accuracy and Recovery Data
| Parameter | Finding | Acceptance Criteria |
|---|---|---|
| Recovery | 101.3 ± 0.82% | Typically 98-102% |
Table 2: Precision Data
| Parameter | Relative Standard Deviation (RSD) | Acceptance Criteria |
|---|---|---|
| System Precision | 0.18% | Typically <2% |
| Method Precision | 0.20% | Typically <2% |
| Reproducibility (Inter-analyst) | <0.5% | Typically <3% |
Table 3: Linearity Data
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Correlation Coefficient (r²) | 0.9999 | ≥ 0.999 |
Emerging Research and Future Directions
Elucidating Novel Biological Functions
While classically known as the primary sex pheromone produced by female houseflies (Musca domestica) to attract males, recent studies have significantly expanded the known biological roles of (Z)-9-Tricosene. nih.govwikipedia.org Research in Drosophila melanogaster has demonstrated that males, stimulated by food odors like apple cider vinegar, deposit 9-Tricosene onto surfaces. nih.gov In this context, the compound acts as a potent aggregation pheromone for both sexes and serves as an oviposition guidance cue for females. nih.govcaymanchem.com
Beyond the order Diptera, this compound has been identified as a male-specific aphrodisiac in the spider Pholcus beijingensis. In this species, the pheromone is released by males and increases the likelihood that a female will mate, though it does not act as a long-range attractant. biocat.com Furthermore, this compound is one of the chemical signals released by honey bees (Apis mellifera) during their waggle dance, a complex behavior used to communicate the location of food sources to nestmates. caymanchem.combiocat.com In social wasps such as Vespa crabro, it is among the cuticular hydrocarbons involved in nest-mate recognition.
These findings illustrate that this compound is a semiochemical with diverse functions across different species, acting as a sex pheromone, aggregation signal, aphrodisiac, and social communicator.
Advanced Understanding of Pheromone Receptor Diversity and Specificity
A critical area of research is identifying and characterizing the olfactory receptors (ORs) that detect this compound. In Drosophila melanogaster, extensive research has identified the Or7a receptor as necessary and sufficient for the detection of this compound. nih.govcaymanchem.combiocat.com These antennal basiconic receptors are crucial for mediating behaviors such as aggregation and oviposition site selection. nih.govsdbonline.org Genetic studies show that the loss of Or7a or its associated neurons abolishes these behavioral responses to the pheromone. nih.govbiorxiv.org
Interestingly, Or7a is considered a "generalist" odorant receptor, as it also responds to other compounds like the green leaf volatile E2-hexenal. nih.gov This finding is somewhat surprising, as pheromone receptors are often highly specific. The shared pathway suggests a potential link between food-odor perception and pheromone-guided social behaviors. nih.gov The diversity of receptors for this compound in other insects, such as the housefly or the predatory wasps that use it as a kairomone, is not as well understood and remains a significant area for future investigation. The specificity of these receptor-ligand interactions is fundamental to understanding how an insect distinguishes this crucial signal from a complex chemical background.
Optimization of Biosynthetic Pathways for Sustainable Production
Historically, this compound was isolated directly from houseflies, but it is now largely produced via chemical synthesis for commercial use. epa.gov In the housefly, the compound is biosynthesized from nervonic acid, which is converted to an aldehyde and then to (Z)-9-tricosene through a process involving a cytochrome P450 enzyme.
Future research is focused on developing more sustainable and cost-effective production methods through biotechnology and metabolic engineering. While specific breakthroughs for this compound are emerging, the general strategy involves introducing heterologous biosynthetic pathways into microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). mdpi.comrsc.org These microorganisms can be engineered to convert simple sugars or other renewable feedstocks into the target pheromone. Such bio-based production methods avoid the use of harsh chemicals and the reliance on petroleum-based precursors common in traditional organic synthesis, offering a greener alternative for large-scale manufacturing. rsc.org
Development of Novel Formulations for Enhanced Stability and Extended Release
The practical effectiveness of this compound in pest management is highly dependent on its formulation. As a volatile compound, it is susceptible to environmental degradation from factors like sunlight, temperature, and rain, which limits its persistence in the field. alfa-chemistry.com This has driven research into novel formulations that offer enhanced stability and controlled, extended release.
A significant challenge is that catch rates on traps can decline rapidly, sometimes within two weeks, necessitating formulations that can slow the weathering of the active ingredient. researchgate.net Recent advancements include:
Polymer Gels and Zeolites: A novel approach has combined pH-stabilized Carbopol 940, an aqueous gel, with zeolites 4A. thepharmajournal.comthepharmajournal.com This formulation entraps this compound within both the gel matrix and the porous channels of the zeolites, demonstrating a slow, sustained, and extended release for up to 15 days in field conditions. thepharmajournal.comthepharmajournal.com
Microencapsulation and Fiber Technology: Technologies being explored for other insect pheromones, which could be applied to this compound, include microencapsulation, where the pheromone is enclosed in a protective shell, and coaxial electrostatic spinning. agriculture.go.ugrsc.org The latter creates core-shell structured fiber membranes that mitigate the rapid release of the pheromone and enhance its stability. rsc.org
Epoxy-Functionalization: Chemical modification of pheromones, such as adding an epoxy group, can enhance molecular stability and longevity, allowing for a more controlled release. agriculture.go.ug
Table 1: Comparison of this compound Formulation Technologies
| Formulation Technology | Mechanism | Key Advantages | Research Finding/Application |
|---|---|---|---|
| Zeolite + Carbopol Gel | Entrapment in porous zeolite channels and a polymer gel matrix. | Slow, sustained, and extended release; biodegradable. | Demonstrated effective release for 15 days with a 1gm loading dose. thepharmajournal.comthepharmajournal.com |
| Electrostatic Spinning | Encapsulation within a core-shell fiber membrane structure. | Mitigates burst release; enhances thermal stability. | Shown to extend release to 8 weeks in the field for other pheromones. rsc.org |
| Epoxy-Functionalization | Chemical modification of the pheromone molecule with an epoxy group. | Increases molecular stability, longevity, and polarity. | Enhances attractiveness and allows for use in lure-and-kill or mating disruption strategies. agriculture.go.ug |
| Cyclodextrin (B1172386) Inclusion | Encapsulation of pheromone molecules within a cyclodextrin ring. | Controls initial excess release; allows for water-based dispersion. | Patent describes a water-dispersible, sustained-release formulation. google.com |
Refinement of Attractant-Based Pest Management Strategies
The use of this compound is a cornerstone of many Integrated Pest Management (IPM) programs for flies. tamu.eduepa.gov It is most commonly used in "lure-and-kill" or "attract-and-arrest" systems, where it is combined with a toxic bait or a trapping device. cabidigitallibrary.orgplantgrowthhormones.com However, research continues to refine these strategies for greater effectiveness.
One of the most significant refinements is its application against the invasive pest Drosophila suzukii. In a surprising functional reversal, this compound has been found to act as a mating inhibitor for D. suzukii. google.comepo.org Applying the compound disrupts courtship and significantly decreases copulation, offering a novel approach for mating disruption to control this economically important pest. epo.orgresearchgate.net
Other refinements include:
Combining with Visual Cues: Studies have shown that adding specific visual patterns, such as clustered black spots that imitate a group of feeding flies, to pheromone-baited targets can significantly increase trap catches compared to the pheromone alone. psu.edu
Improving Outdoor Efficacy: A major limitation of this compound is that it acts as a weak, short-range attractant, which can make it ineffective in large, outdoor areas like landfills. researchgate.netbrill.com Refined formulations and trap designs are being developed to overcome this challenge. nih.gov
These advancements move beyond simple attraction, employing a more nuanced understanding of insect behavior to manipulate it for more effective and targeted pest control. wikifarmer.comannualreviews.org
Investigation of Inter-Species Chemical Communication Roles
While pheromones are defined by their intra-species communication role, many of these chemicals also mediate interactions between different species. This compound is a notable example of a semiochemical with such inter-species effects. Research has revealed that it can function as a kairomone, a chemical signal that benefits the receiver from a different species at the expense of the emitter. veterinarypaper.com
Predatory yellowjacket wasps (Vespidae family) exploit this compound as a kairomone to locate their housefly prey. This discovery has led to the inclusion of this compound in insecticidal baits designed to control these predatory wasps. In some trapping studies for houseflies, other species such as Sarcophaga sp. and Chrysomyia sp. have also been caught in significant numbers in this compound-baited traps, indicating the compound has an attractive effect on them as well. nih.gov This highlights a challenge in pest management, as the lack of absolute specificity can lead to effects on non-target organisms. regulations.gov
Comprehensive Environmental Risk Assessment for Broader Ecological Contexts
The primary routes of dissipation for this compound in the environment are expected to be volatilization and microbial degradation. herts.ac.ukpublications.gc.ca Due to its formulation in solid matrices like bait stations and strips, its potential for environmental exposure is considered low. epa.gov The substance is insoluble in water and has a low mobility in soil, which limits its transport into aquatic systems. cymitquimica.comfishersci.com
Despite a generally low risk profile, assessments highlight specific areas of concern that necessitate careful management. epa.gov Studies have shown that while this compound is practically non-toxic to freshwater fish, it is highly toxic to aquatic invertebrates. epa.govepa.govherts.ac.uk However, the risk to aquatic ecosystems is considered minimal because approved product uses are not expected to result in contamination of water bodies. epa.govepa.gov
For terrestrial ecosystems, the EPA has concluded that no adverse effects are expected for bees or other non-target insects from labeled applications. regulations.gov However, a notable concern is the potential for reproductive effects in avian species. epa.govepa.gov Studies indicated that this compound could cause reproductive impairment in mallard ducks at low dietary concentrations. epa.gov To mitigate this risk, regulatory agencies require that products formulated for broadcast application be used in a manner that significantly reduces exposure to birds, such as in bait stations. epa.gov
Future research directions should focus on filling remaining data gaps, such as the environmental fate of degradation products and the effects of specific formulations, which may include other active ingredients. regulations.goveuropa.eu Long-term monitoring and continued evaluation of incident reports are also crucial for a dynamic and comprehensive understanding of the compound's ecological footprint. publications.gc.ca
Table 1: Environmental Fate and Mobility of this compound
This table summarizes the key characteristics governing the behavior of this compound in various environmental compartments.
| Parameter | Finding | Source |
| Primary Dissipation Routes | Volatilization and microbial degradation | herts.ac.ukpublications.gc.ca |
| Mobility in Soil | Low (KOC = 4,926,000) | cymitquimica.com |
| Bioaccumulation Potential | Low (LogKOW = 11.4217) | cymitquimica.com |
| Water Solubility | Insoluble | fishersci.com |
Table 2: Ecotoxicity Profile of this compound for Non-Target Organisms
This table presents the toxicity of this compound to various non-target species as determined by regulatory assessments.
| Organism Group | Species | Toxicity Finding | Source |
| Avian | Mallard Duck | Practically non-toxic (acute oral); Reproductive effects observed at low concentrations (2 ppm in diet) | epa.govregulations.gov |
| Avian | Upland Game Birds & Waterfowl | Practically non-toxic (subacute dietary) | epa.gov |
| Freshwater Fish | Rainbow Trout & Bluegill Sunfish | Practically non-toxic | epa.govregulations.gov |
| Freshwater Invertebrates | Daphnia species | Highly toxic | epa.govregulations.govherts.ac.uk |
| Insects | Bees & other non-target insects | No adverse effects expected from labeled use | regulations.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for producing high-purity (Z)-9-tricosene, and how can yield be maximized?
- Methodological Answer : The scalable synthesis of (Z)-9-tricosene involves three sequential steps: (1) lithium aluminium hydride reduction of (Z)-oleic acid to yield the corresponding alcohol, (2) mesylation of the alcohol to form a mesylate intermediate, and (3) copper-catalyzed Kumada-type cross-coupling with methylmagnesium bromide. Yield optimization requires careful control of reaction stoichiometry and temperature during cross-coupling, as excessive heat may promote isomerization or side reactions . Analytical methods such as GC-MS or chiral-phase HPLC should confirm stereochemical purity.
Q. Which analytical techniques are most reliable for characterizing 9-tricosene in biological or environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for detecting trace levels of this compound in biological matrices (e.g., insect cuticles or plant tissues), coupled with solid-phase microextraction (SPME) for preconcentration. Nuclear magnetic resonance (NMR) spectroscopy (particularly and NMR) is critical for structural confirmation, especially to distinguish between (Z)- and (E)-isomers. For environmental monitoring, tandem MS with electron ionization improves sensitivity in complex matrices like soil or water .
Q. How does this compound function as a sex pheromone in Musca domestica, and what experimental models validate its bioactivity?
- Methodological Answer : Bioassays using Y-tube olfactometers or wind tunnels are standard for testing this compound’s attractant properties. Male houseflies exhibit dose-dependent chemotaxis toward synthetic (Z)-9-tricosene, with thresholds as low as 10 ng/mL. Electrophysiological recordings from antennal sensilla confirm receptor neuron activation. Field trials using pheromone-infused traps (e.g., "flypaper strips") demonstrate reduced mating rates, validating its role in population control .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental safety data for this compound applications?
- Methodological Answer : While this compound is deemed low-risk for mammals, its sublethal effects on avian reproduction (e.g., endocrine disruption) and aquatic invertebrates require context-specific risk assessments. Experimental designs should include:
- Longitudinal ecotoxicology studies : Expose model species (e.g., Daphnia magna) to varying concentrations under controlled lab conditions.
- Field monitoring : Track pheromone degradation rates and bioaccumulation in approved use sites (e.g., dairy farms) using LC-MS/MS.
- Comparative analysis : Contrast EPA-approved formulations (e.g., slow-release matrices) with acute exposure scenarios to identify thresholds for ecological harm .
Q. What neurobiological mechanisms underlie this compound’s role in Drosophila oviposition behavior, and how can they be experimentally dissected?
- Methodological Answer : In Drosophila, this compound stimulates oviposition via olfactory receptor Or7a. To investigate this:
- Genetic knockout models : Use CRISPR/Cas9 to delete Or7a and assess oviposition deficits in mutant flies.
- Calcium imaging : Monitor neuronal activation in antennal lobe glomeruli upon pheromone exposure.
- Behavioral assays : Pair optogenetic activation of Or7a-expressing neurons with egg-laying quantification in oviposition substrates .
Q. What experimental strategies differentiate the ecological roles of plant-derived versus synthetic this compound?
- Methodological Answer : Comparative studies should:
- Profile natural sources : Use metabolomics (e.g., LC-HRMS) to quantify this compound in plant tissues (e.g., Artemisia spp.) and compare isomer ratios with synthetic batches.
- Bioactivity assays : Test plant extracts vs. synthetic standards in insect attraction/repellency assays.
- Stable isotope labeling : Trace uptake and metabolism of -labeled this compound in predator-prey systems to assess ecological transfer efficiency .
Methodological Frameworks
- Experimental Design : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with ecological or neurobiological hypotheses .
- Data Analysis : For behavioral studies, use multivariate statistics (e.g., MANOVA) to account for variables like temperature and humidity. In environmental studies, apply hazard quotient (HQ) models to quantify risk .
- Literature Review : Systematically catalog this compound’s receptor interactions (e.g., Or7a) and environmental fate using tools like PRISMA for meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
